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Compound of Interest

Compound Name: Cyclodiol

Cat. No.: B108581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical data on Cyclodiol (ZK-115194), a

synthetic estrogen developed in the 1990s. By compiling and comparing key performance

indicators with established estrogens like 17β-estradiol and ethinylestradiol, this document

aims to offer a clear, data-driven perspective for researchers in the field of endocrinology and

drug development. The information is based on a review of historical studies and publicly

available data.

Pharmacokinetic Profile
A key study by Baumann et al. (1996) provides a direct comparison of the pharmacokinetic

profiles of Cyclodiol and ethinylestradiol in postmenopausal women. The following table

summarizes these findings and includes data for oral 17β-estradiol from a contemporaneous

review for a broader comparison.
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Parameter
Cyclodiol (ZK-
115194)

Ethinylestradiol 17β-Estradiol

Administration Route Oral Oral Oral

Dosage 240 µg 120 µg 1 mg

Absolute

Bioavailability
33 ± 19% ~40% (highly variable)

Low and variable due

to first-pass

metabolism

Terminal Half-life (t½) 28.7 ± 9.6 hours 26.1 ± 11.1 hours

Not directly

comparable due to

rapid metabolism to

estrone

Peak Plasma

Concentration (Cmax)

Not specified in

abstract

Not specified in

abstract
40-50 pg/mL

Time to Peak (Tmax)
Not specified in

abstract

Not specified in

abstract
~4 hours

Receptor Binding Affinity
Cyclodiol was designed as a potent estrogen, and its affinity for the human estrogen receptor

alpha (ERα) has been reported to be comparable to that of the natural hormone, estradiol.

Compound Relative Binding Affinity (RBA) for ERα

17β-Estradiol 100% (Reference)

Cyclodiol (ZK-115194) 100%

Ethinylestradiol 100-112%

Genotoxicity Profile
Historical literature suggests that the genotoxicity of Cyclodiol is similar to that of estradiol.

While specific comparative quantitative data for Cyclodiol from historical studies is not readily

available in public databases, data from in vitro genotoxicity assays, such as the micronucleus
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test, for other estrogens provides a benchmark for understanding their potential for inducing

chromosomal damage.

Compound
Genotoxicity Finding (Micronucleus
Assay)

17β-Estradiol
Can induce increases in micronuclei formation

in vitro.

Estrone
Has been shown to induce dose-related

increases in micronuclei.

Cyclodiol (ZK-115194)

Reported to have genotoxicity similar to

estradiol (quantitative comparative data from

historical studies is limited).

Experimental Protocols
Detailed experimental protocols from the historical studies are not fully available in the public

domain. However, based on the abstracts and related literature, the following methodologies

were likely employed.

Pharmacokinetic Studies (Based on Baumann et al.,
1996)

Study Design: Likely a randomized, crossover, or parallel group study.

Subjects: Healthy postmenopausal women.

Drug Administration: Single oral and intravenous doses of Cyclodiol and ethinylestradiol.

Sampling: Serial blood samples were collected over a specified period.

Analytical Method: Drug concentrations in serum or plasma were determined using a

sensitive and specific method, such as gas chromatography/mass spectrometry (GC/MS) for

Cyclodiol and radioimmunoassays (RIAs) for ethinylestradiol.
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Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as bioavailability,

terminal half-life, Cmax, and Tmax were calculated from the concentration-time data.

Receptor Binding Affinity Assays
Principle: Competitive binding assays were used to determine the relative affinity of the test

compounds for the estrogen receptor (ERα).

Method: A fixed concentration of radiolabeled estradiol ([³H]E2) is incubated with a

preparation of ERα (e.g., from uterine cytosol) in the presence of varying concentrations of

the unlabeled competitor (Cyclodiol, estradiol, etc.).

Endpoint: The concentration of the competitor that inhibits 50% of the specific binding of the

radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then

calculated as (IC50 of estradiol / IC50 of test compound) x 100.

In Vitro Genotoxicity Testing (Micronucleus Assay)
Cell Lines: Human cell lines, such as MCF-7 (breast cancer cells), are commonly used.

Treatment: Cells are exposed to various concentrations of the test compounds (e.g.,

estradiol, estrone).

Method: After treatment, cells are cultured in the presence of cytochalasin B to block

cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained.

Endpoint: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome

fragments or whole chromosomes) in binucleated cells is scored under a microscope. An

increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizing the Mechanism of Action
As a synthetic estrogen, Cyclodiol is understood to exert its biological effects through the

estrogen receptor signaling pathway. The following diagram illustrates the classical genomic

pathway.
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1. Study Design
(e.g., Crossover)

2. Subject Recruitment
(Postmenopausal Women)

3. Drug Administration
(Oral & IV Doses)

4. Serial Blood Sampling

5. Sample Processing
(Serum/Plasma Separation)

6. Bioanalysis
(GC/MS or RIA)

7. Pharmacokinetic Analysis
(Calculate Parameters)

8. Report Generation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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